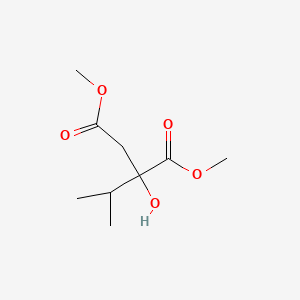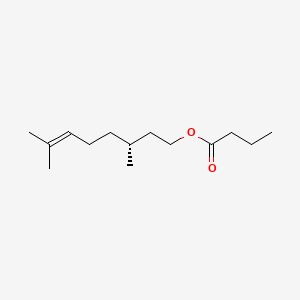
(R)-3,7-Dimethyloct-6-enyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,7-Dimethyloct-6-enyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester derived from butyric acid and ®-3,7-dimethyloct-6-en-1-ol. This compound is known for its pleasant fruity aroma and is often used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,7-Dimethyloct-6-enyl butyrate typically involves the esterification of butyric acid with ®-3,7-dimethyloct-6-en-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of ®-3,7-Dimethyloct-6-enyl butyrate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized enzymes as biocatalysts is also explored to achieve greener and more sustainable production methods.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3,7-Dimethyloct-6-enyl butyrate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
®-3,7-Dimethyloct-6-enyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ®-3,7-Dimethyloct-6-enyl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
®-3,7-Dimethyloct-6-en-1-ol: The alcohol precursor used in the synthesis of ®-3,7-Dimethyloct-6-enyl butyrate.
Butyl butyrate: Another ester with a similar fruity aroma but different structural properties.
Isoamyl butyrate: An ester with a similar application in the fragrance industry but with a different carbon chain length.
Uniqueness: ®-3,7-Dimethyloct-6-enyl butyrate is unique due to its specific molecular structure, which imparts a distinct aroma profile. Its stereochemistry also plays a crucial role in its interaction with biological systems and its overall chemical behavior.
Propriétés
Numéro CAS |
93919-89-2 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
[(3R)-3,7-dimethyloct-6-enyl] butanoate |
InChI |
InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3/t13-/m1/s1 |
Clé InChI |
XQPZQXTWYZAXAK-CYBMUJFWSA-N |
SMILES isomérique |
CCCC(=O)OCC[C@H](C)CCC=C(C)C |
SMILES canonique |
CCCC(=O)OCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


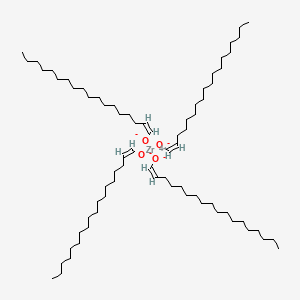
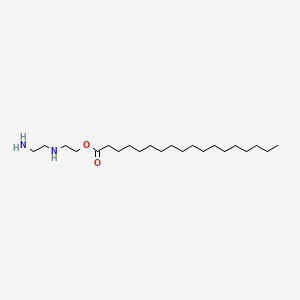
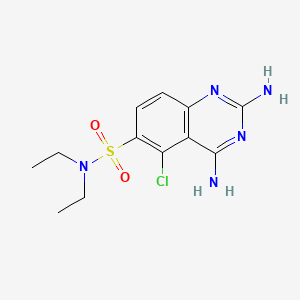
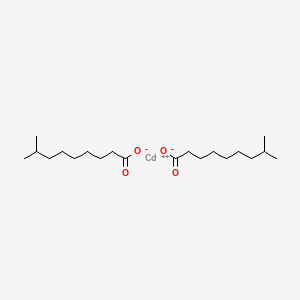
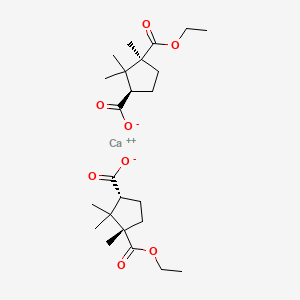
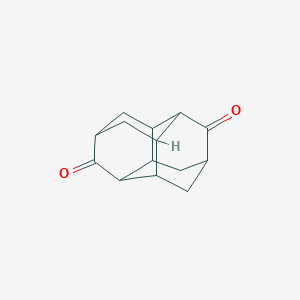
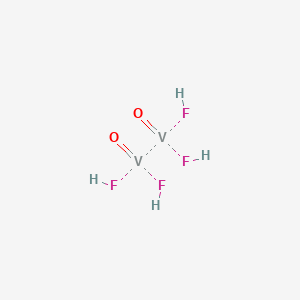


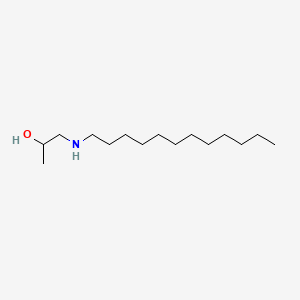
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
